白三烯B4-d4

描述

Leukotriene B4 (LTB4) is a pro-inflammatory lipid mediator derived from arachidonic acid, primarily known for its roles in inflammation and immune responses. It is synthesized in myeloid cells through the action of 5-lipoxygenase and leukotriene A4 hydrolase, with its synthesis upregulated by various inflammatory mediators. LTB4 acts as a potent recruiter and activator of neutrophils, monocytes, and eosinophils, and it stimulates the production of numerous pro-inflammatory cytokines, highlighting its significant role in augmenting and prolonging tissue inflammation. Elevated levels of LTB4 have been associated with various inflammatory diseases, suggesting its critical role in the pathogenesis of neutrophil-mediated tissue damage (Crooks & Stockley, 1998).

Synthesis Analysis

The synthesis of LTB4 involves the catalytic action of 5-lipoxygenase on arachidonic acid to form leukotriene A4, which is then converted to LTB4 by leukotriene A4 hydrolase. This process is facilitated by the nuclear membrane protein, 5-lipoxygenase activating protein. The synthetic pathway underscores the complex regulation of LTB4 production, which is significantly increased in response to inflammatory stimuli (Crooks & Stockley, 1998).

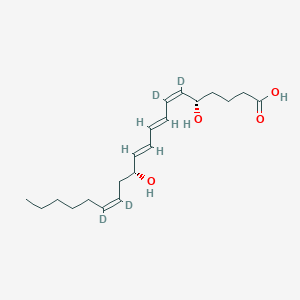

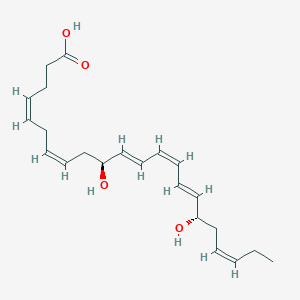

Molecular Structure Analysis

The molecular structure of LTB4 is characterized by its several functional groups, including a hydroxyl group at C12 and a carboxyl group at C1, which are essential for its biological activity. Structural analogues of LTB4 have shown that alterations in these functional groups or in the double bonds between C14 and C20 significantly reduce its biological activity and receptor binding capacity, highlighting the specificity of LTB4's structure in its biological functions (Soyombo et al., 1993).

Chemical Reactions and Properties

LTB4 undergoes various chemical reactions, including omega-oxidation, which rapidly metabolizes it, preventing its detection under certain conditions. The development of metabolically stable analogs of LTB4, such as 20,20,20-trifluoroleukotriene B4, has facilitated the study of LTB4's production and role in physiological conditions, offering insights into its functions and the enzymes catalyzing its transformation (Tanaka et al., 1988).

科学研究应用

炎症和过敏:白三烯B4-d4参与炎症和过敏反应,包括哮喘。其受体拮抗剂显示出治疗潜力 (Ford-Hutchinson, 1994)。

神经和肌肉效应:它引起回肠收缩和小脑Purkinje细胞的持续兴奋,影响中枢神经元的兴奋性和外周平滑肌张力 (Palmer et al., 1981)。

皮肤炎症和增殖:在正常皮肤上局部应用白三烯B4有助于研究炎症与表皮增殖之间的关系,这对银屑病发病机制至关重要 (Jong等,1992)。

骨代谢:它通过刺激磷脂酰肌醇转化来增加成骨细胞内钙浓度,表明钙信号在调节骨吸收中可能更为重要 (Sandy et al., 1991)。

微血管张力和通透性:白三烯B4、C4、D4和E4是微血管张力和通透性的强效介质,据推测在各种炎症性疾病中发挥作用 (Brain & Williams, 1990)。

呼吸系统效应:白三烯诱导肺实质收缩、支气管痉挛、粘液产生,并调节免疫应答 (Sirois & Borgeat, 1984)。

淋巴细胞功能:白三烯B4抑制PHA刺激的人T淋巴细胞产生LIF活性和增殖的能力,显示出免疫调节作用 (Payan & Goetzl, 1983)。

在炎症性肠病中的作用:作为炎症性肠病的重要介质,白三烯B4-d4已被发现增强结肠粘膜中白三烯B4的合成 (Sharon & Stenson, 1984)。

趋化因子:它作为强效趋化因子,在动物和人类中诱导炎症反应 (Crawley et al., 1995)。

血管生成:白三烯C4和D4通过受体介导的相互作用促进血管生成,暗示在新血管形成中发挥作用 (Tsopanoglou et al., 1994)。

安全和危害

未来方向

属性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-PHKHWAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene B4-d4 | |

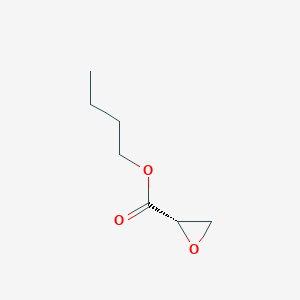

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

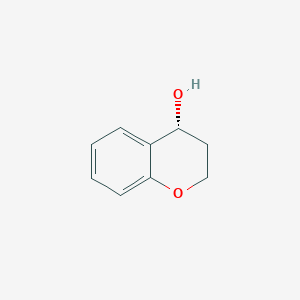

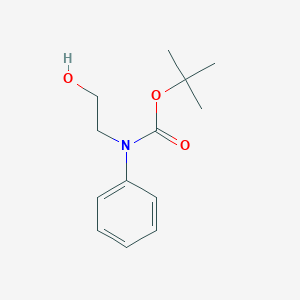

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)